molecular formula C16H21N5O2S B2486393 1-(1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1904204-20-1

1-(1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2486393
CAS No.: 1904204-20-1
M. Wt: 347.44
InChI Key: XOFGDVCCQWJARS-UHFFFAOYSA-N
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Description

1-(1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinone core, a piperidine ring, and a thiophenylmethyl group, making it a unique molecule with interesting properties and reactivity.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been studied for potential therapeutic uses.

  • Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

  • Industry: It may find applications in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinone core. One common approach is to react 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl with piperidine under controlled conditions to form the piperidine derivative. Subsequently, the thiophenylmethyl group is introduced through a urea formation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl derivatives: These compounds share the pyrimidinone core but differ in their substituents.

  • Piperidine derivatives: These compounds contain the piperidine ring but have different functional groups attached.

  • Thiophenylmethyl derivatives: These compounds feature the thiophenylmethyl group but lack the pyrimidinone core.

Uniqueness: 1-(1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-3-(thiophen-2-ylmethyl)urea stands out due to its combination of the pyrimidinone core, piperidine ring, and thiophenylmethyl group, which together contribute to its unique chemical and biological properties.

Properties

IUPAC Name

1-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-11-9-14(22)20-15(18-11)21-6-4-12(5-7-21)19-16(23)17-10-13-3-2-8-24-13/h2-3,8-9,12H,4-7,10H2,1H3,(H2,17,19,23)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFGDVCCQWJARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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